![molecular formula C15H8Cl2N4O B2794548 7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 899976-93-3](/img/structure/B2794548.png)
7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These types of compounds have been studied for their potential in various biological applications .
Molecular Structure Analysis
The molecular structure of similar compounds involves an intramolecular charge transfer (ICT) state resulting from the electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, particularly in the context of their antiproliferative activity against several cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed, particularly in the context of their photothermal conversion ability .Scientific Research Applications
Anticancer Properties
The compound’s quinazoline-based structure suggests potential as an anticancer agent. Researchers have investigated its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it exhibits promising activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells . Further exploration is needed to understand its mechanism of action and optimize its efficacy.
Kinase Inhibition
Quinazoline derivatives often interact with kinases, making them attractive candidates for drug development. Researchers have explored the compound’s kinase inhibitory properties. It could potentially target specific kinases involved in disease pathways, such as protein kinases implicated in cancer, inflammation, and neurodegenerative disorders. Investigating its selectivity and potency against specific kinases is crucial .
Antimicrobial Activity
Azaisatins containing 4(3H)-quinazolinones have been synthesized and evaluated for antimicrobial activity. These derivatives showed promising results against various microorganisms in both in vitro and in vivo studies. Their potential as antibacterial and antifungal agents warrants further investigation .
Catalytic Applications
Interestingly, the compound could catalyze reactions such as allylation of carbonyl compounds and benzylation of carbonyl groups. Its catalytic properties make it relevant in synthetic chemistry, where efficient and selective catalysts are essential .
Biochemical Probes
Researchers have used quinazoline derivatives as biochemical probes to study specific cellular processes. The compound’s unique structure may allow it to selectively interact with cellular targets, providing insights into biological pathways and protein functions .
Neurological Research
Given its quinazoline scaffold, investigations into the compound’s potential neuroprotective effects are warranted. It might modulate neuronal pathways, making it relevant for neurodegenerative diseases or cognitive disorders. However, this area requires further exploration .
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . Similarly, quinazoline derivatives, another component of this compound, have been found to exhibit a wide range of biopharmaceutical activities .
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system, leading to a range of biological activities . Quinazoline derivatives also exhibit a wide range of therapeutic activities .
Biochemical Pathways
Both triazole and quinazoline derivatives, which are part of this compound’s structure, are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of triazole and quinazoline derivatives, which are part of this compound’s structure, are well-studied .
Result of Action
It is known that triazole and quinazoline derivatives, which are part of this compound’s structure, exhibit a wide range of therapeutic activities .
Action Environment
It is known that the biological activities of triazole and quinazoline derivatives, which are part of this compound’s structure, can be influenced by various environmental factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-3-(3-chlorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O/c16-9-3-1-2-8(6-9)13-14-18-15(22)11-7-10(17)4-5-12(11)21(14)20-19-13/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHCVBYBFOSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

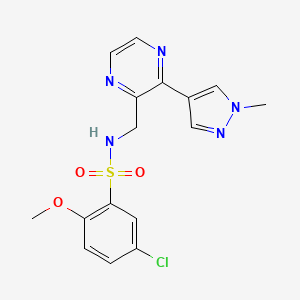
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2794469.png)
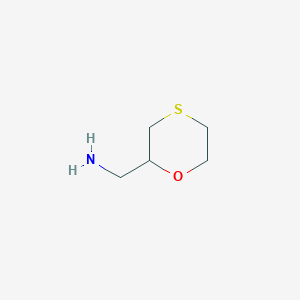
![N-butyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2794471.png)
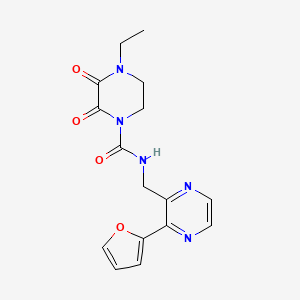
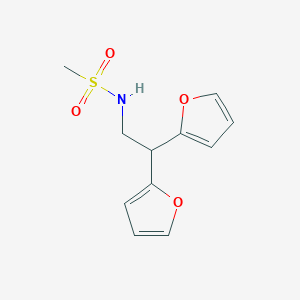


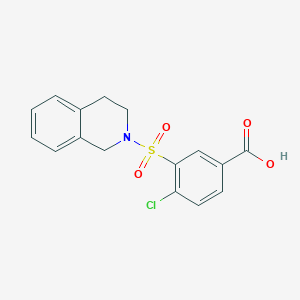

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2794483.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2794487.png)
![2-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol](/img/structure/B2794488.png)